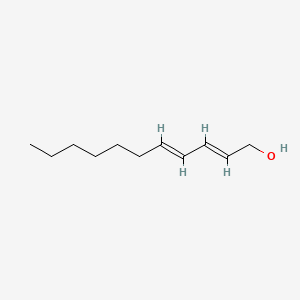
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE is a platinum-based compound known for its significant applications in the field of medicine, particularly in chemotherapy. This compound is a derivative of platinum and is structurally related to other platinum-based drugs like cisplatin and carboplatin. It is known for its ability to interfere with DNA repair mechanisms, making it effective in the treatment of various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) typically involves the reaction of platinum compounds with cyclobutane-1,1-dicarboxylic acid and azanide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes the purification of the final product to remove any impurities that may affect its efficacy and safety in medical applications .
Análisis De Reacciones Químicas
Types of Reactions
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(4+) to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum, while substitution reactions can yield different platinum-ligand complexes .
Aplicaciones Científicas De Investigación
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE has a wide range of applications in scientific research:
Chemistry: It is used in the study of coordination chemistry and the development of new platinum-based compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) involves its interaction with DNA. The compound forms cross-links with DNA, preventing its replication and transcription. This leads to the inhibition of cancer cell growth and ultimately cell death. The molecular targets include the DNA strands, and the pathways involved are those related to DNA repair and replication .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: Another platinum-based chemotherapy drug with a similar mechanism of action but different side effects and efficacy.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity and similar applications in cancer treatment.
Oxaliplatin: Another platinum-based drug used in chemotherapy with a different spectrum of activity and side effects.
Uniqueness
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE is unique due to its specific ligand structure, which provides different pharmacokinetic properties and reduced side effects compared to other platinum-based drugs. Its ability to form stable complexes with DNA makes it particularly effective in cancer treatment .
Propiedades
IUPAC Name |
azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYRGNWWLMLWJE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazine, [[(2-furanylmethyl)thio]methyl]-](/img/structure/B7823756.png)


![(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B7823759.png)



![2-[(4-AMINOPHENYL)AZO]-1,3-DIMETHYL-1H-IMIDAZOLIUM CHLORIDE](/img/structure/B7823806.png)



![(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B7823836.png)

